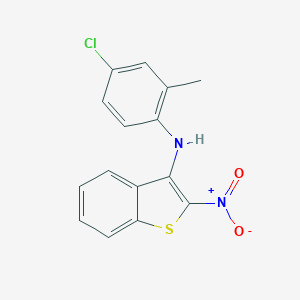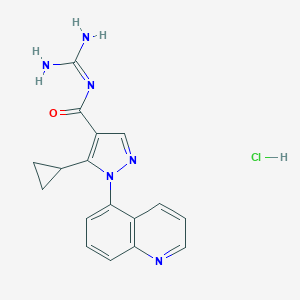![molecular formula C22H42O3 B122197 (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 143730-06-7](/img/structure/B122197.png)
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane, also known as HDOBO, is a bicyclic ether compound that has been synthesized and studied for its potential applications in various scientific fields. This compound has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising tool for research and experimentation. In
作用機序
The mechanism of action of (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane is not fully understood, but it is thought to interact with lipid bilayers in cell membranes and alter their properties. This can lead to changes in membrane fluidity, which can affect the function of membrane-bound proteins and ion channels. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has also been shown to interact with specific lipid species, such as cholesterol and sphingomyelin, which could contribute to its effects on cellular processes.
生化学的および生理学的効果
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been shown to have a variety of biochemical and physiological effects, depending on the concentration and context of its use. In cell culture studies, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been shown to increase membrane fluidity and alter the distribution of lipids within the membrane. This can affect the activity of membrane-bound proteins and ion channels, leading to changes in cellular processes such as signaling and transport. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has also been shown to modulate the activity of specific ion channels and transporters, such as the sodium-potassium pump and the calcium channel. These effects could have implications for the development of new drugs that target these channels and transporters.
実験室実験の利点と制限
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has several advantages as a tool for scientific research, including its ability to selectively interact with lipid bilayers and alter their properties. This makes it a useful tool for studying the role of membrane fluidity in cellular processes, as well as for investigating the effects of specific lipid species on membrane function. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane is also relatively easy to synthesize and purify, making it a cost-effective choice for laboratory experiments.
However, there are also some limitations to using (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane in research. One limitation is that its effects on cellular processes can be context-dependent, meaning that its effects may vary depending on the specific cell type and experimental conditions. Additionally, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane. One direction is to investigate its effects on specific ion channels and transporters in more detail, in order to identify potential drug targets. Another direction is to study its effects on lipid bilayers in more complex systems, such as in vivo models or artificial membranes. Additionally, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane could be used in combination with other compounds to investigate their synergistic effects on membrane function and cellular processes. Overall, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has the potential to be a valuable tool for scientific research in a variety of fields, and further investigation of its properties and applications could lead to new insights and discoveries.
合成法
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane can be synthesized through a multi-step process involving the reaction of heptadecanol with epichlorohydrin, followed by cyclization with sodium hydroxide and hydrogen peroxide. This method has been optimized to produce high yields of pure (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane, making it a reliable and cost-effective way to obtain this compound for research purposes.
科学的研究の応用
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been used as a tool to study the interactions between lipids and proteins in cell membranes, as well as to investigate the effects of membrane fluidity on cellular processes. In pharmacology, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been tested for its ability to modulate ion channels and transporters, which could have implications for the development of new drugs. In materials science, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been used as a surfactant to create stable emulsions and foams, as well as to modify the properties of polymers and gels.
特性
CAS番号 |
143730-06-7 |
|---|---|
製品名 |
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane |
分子式 |
C22H42O3 |
分子量 |
354.6 g/mol |
IUPAC名 |
(1R)-4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-24-19-20(25-22)18-23-21/h20-22H,2-19H2,1H3/t20-,21?,22?/m1/s1 |
InChIキー |
JTLKNFDMCVWVIR-ITAUSPCMSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC1C2OC[C@H](O2)CO1 |
SMILES |
CCCCCCCCCCCCCCCCCC1C2OCC(O2)CO1 |
正規SMILES |
CCCCCCCCCCCCCCCCCC1C2OCC(O2)CO1 |
同義語 |
4-heptadecyl-3,6,8-trioxabicyclo(3.2.1)octane 4-heptadecyl-3,6,8-trioxabicyclo(3.2.1)octane, (1R-endo)-isomer 4-HTOBO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

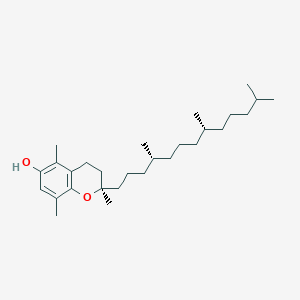
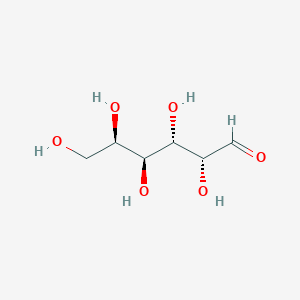
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
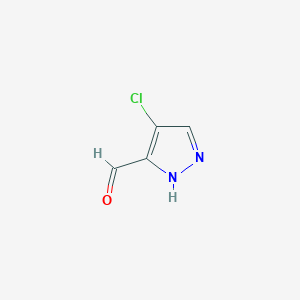
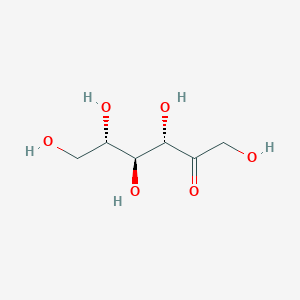
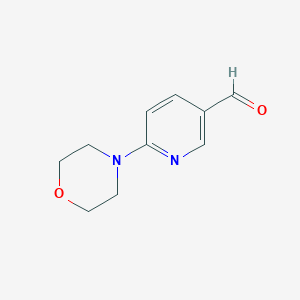
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)
